molecular formula C22H18N2O6S B12212908 2-[(3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanoyl)amino]-5-hydroxybenzoic acid

2-[(3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanoyl)amino]-5-hydroxybenzoic acid

Cat. No.: B12212908
M. Wt: 438.5 g/mol
InChI Key: KTGZULQYJBUFGI-DFBITEFZSA-N
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Description

2-[(3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanoyl)amino]-5-hydroxybenzoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenylpropylidene group, and a hydroxybenzoic acid moiety

Preparation Methods

The synthesis of 2-[(3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanoyl)amino]-5-hydroxybenzoic acid typically involves multiple steps. The synthetic route often starts with the preparation of the thiazolidine ring, followed by the introduction of the phenylpropylidene group and the hydroxybenzoic acid moiety. Common reagents used in these reactions include thioamides, aldehydes, and carboxylic acids. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanoyl)amino]-5-hydroxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 2-[(3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanoyl)amino]-5-hydroxybenzoic acid stands out due to its unique combination of functional groups. Similar compounds include:

    Thiazolidinediones: Known for their antidiabetic properties.

    Phenylpropylidene derivatives: Studied for their antimicrobial activities.

    Hydroxybenzoic acids: Commonly used in pharmaceuticals and cosmetics. The uniqueness of this compound lies in its ability to combine the properties of these different functional groups, potentially leading to novel applications and enhanced biological activities.

Properties

Molecular Formula

C22H18N2O6S

Molecular Weight

438.5 g/mol

IUPAC Name

2-[3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]propanoylamino]-5-hydroxybenzoic acid

InChI

InChI=1S/C22H18N2O6S/c25-15-9-10-17(16(13-15)21(28)29)23-19(26)11-12-24-20(27)18(31-22(24)30)8-4-7-14-5-2-1-3-6-14/h1-10,13,25H,11-12H2,(H,23,26)(H,28,29)/b7-4+,18-8-

InChI Key

KTGZULQYJBUFGI-DFBITEFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=C(C=C(C=C3)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CCC(=O)NC3=C(C=C(C=C3)O)C(=O)O

Origin of Product

United States

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